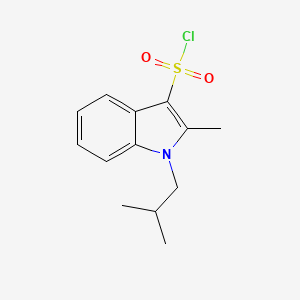
1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with isobutyl, methyl, and sulfonyl chloride groups. The sulfonyl chloride group is particularly reactive, making this compound useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of Substituents: The isobutyl and methyl groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Indole-3-carboxylic Acid: Formed from oxidation reactions.
Biaryl Compounds: Formed from coupling reactions.
Aplicaciones Científicas De Investigación
1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity makes it useful in the design of enzyme inhibitors and receptor ligands . The indole ring can also interact with various molecular targets, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-indole-3-sulfonyl chloride: Similar structure but lacks the isobutyl group.
1-Isobutyl-1H-indole-3-sulfonyl chloride: Similar structure but lacks the methyl group.
2-Methyl-1H-indole-3-sulfonyl chloride: Similar structure but lacks the isobutyl group.
Uniqueness
1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride is unique due to the presence of both isobutyl and methyl groups on the indole ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other indole derivatives .
Propiedades
Fórmula molecular |
C13H16ClNO2S |
|---|---|
Peso molecular |
285.79 g/mol |
Nombre IUPAC |
2-methyl-1-(2-methylpropyl)indole-3-sulfonyl chloride |
InChI |
InChI=1S/C13H16ClNO2S/c1-9(2)8-15-10(3)13(18(14,16)17)11-6-4-5-7-12(11)15/h4-7,9H,8H2,1-3H3 |
Clave InChI |
NOGFOHAJRYSLEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CC(C)C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol](/img/structure/B12825883.png)
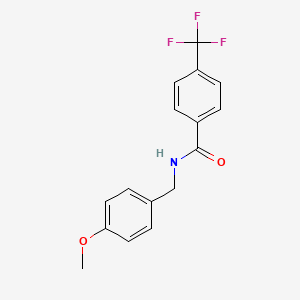
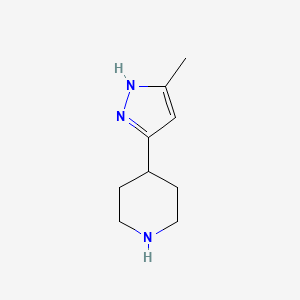
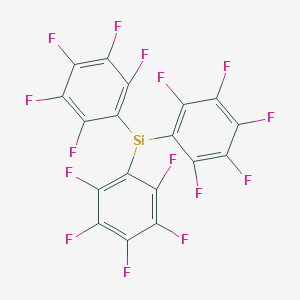
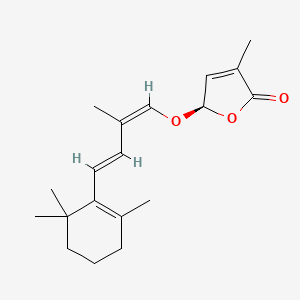
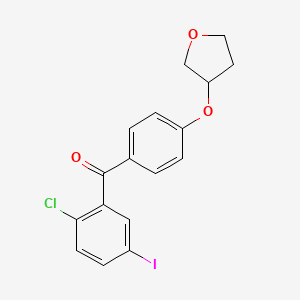


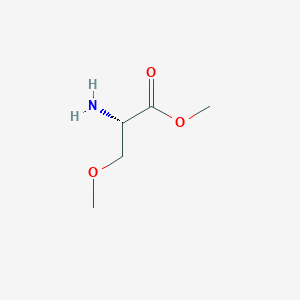
![5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12825928.png)
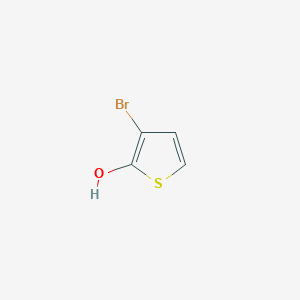
![6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12825942.png)
![tetrasodium;[dichloro(phosphonato)methyl]-[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B12825950.png)
